molecular formula C26H31ClN2O2 B030748 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid CAS No. 1044598-91-5

4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid

Cat. No. B030748
M. Wt: 439 g/mol
InChI Key: JBZBOOYFIKNESP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to achieve high optical purity and specific pharmacological properties. For example, optically active derivatives with significant pharmacological effects, such as antihypertensive effects, have been synthesized through steps involving optical resolution and specific reagent interactions (Ashimori et al., 1991). These synthesis processes highlight the intricate methods required to produce compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid often features complex arrangements and bonding patterns. For instance, crystal structure analysis of related compounds reveals specific conformational characteristics, such as chair conformations of piperazine rings and specific dihedral angles, which are crucial for their biological activity (Faizi et al., 2016). These structural analyses are essential for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often determined by their functional groups and molecular structure. For example, the synthesis of derivatives through nucleophilic substitution reactions showcases the chemical reactivity of the parent compound (Mishra & Chundawat, 2019). These reactions not only extend the chemical diversity of the parent compound but also influence its pharmacological properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's pharmacokinetic profile and its formulation. Studies on compounds with similar structures provide insights into how these physical properties are influenced by molecular modifications and environmental conditions (Jasinski et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are critical for the development of pharmacologically active compounds. For instance, the oxidative metabolism of similar compounds involves various enzymes, revealing complex metabolic pathways that affect their pharmacological efficacy and safety (Hvenegaard et al., 2012).

Scientific Research Applications

DNA Binding and Cellular Imaging

  • DNA Minor Groove Binding: The compound is a derivative of the bis-benzimidazole family, similar to Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. It's widely used as a fluorescent DNA stain due to its ability to readily access cells. Hoechst derivatives, including similar compounds, are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. These derivatives also have applications as radioprotectors and topoisomerase inhibitors, indicating their potential for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropharmacology

  • Dopamine Receptor Interaction: Similar compounds, particularly those with arylcycloalkylamine structures like phenyl piperidines and piperazines, are indicated in several antipsychotic agents. These structures, with arylalkyl substituents, are reported to improve the potency and selectivity of binding affinity at D2-like receptors. The paper explores the contributions of pharmacophoric groups to the potency and selectivity of these agents, suggesting a role in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).

Medicinal Chemistry and Drug Development

  • Anti-mycobacterial Activity

    Piperazine and its analogues, including compounds like the one , have a versatile medicinal scaffold and are a core part of numerous drugs with diverse pharmacological activities. Specifically, piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the importance of piperazine as a building block in anti-TB molecules, highlighting its role in the design, rationale, and structure-activity relationship of potent anti-mycobacterial agents (Girase et al., 2020).

  • Antituberculosis Study of Organotin(IV) Complexes

    The review emphasizes the antituberculosis activity of organotin complexes. Compounds with organotin moieties, such as those in the query compound, are scrutinized against Mycobacterium tuberculosis H37Rv. The study indicates that the antituberculosis activity of organotin complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, and the compound's structure (Iqbal, Ali, & Shahzadi, 2015).

  • Therapeutic Applications of Piperazine Derivatives

    Piperazine is a versatile scaffold in drug design, found in drugs with various therapeutic uses such as antipsychotics, antihistamines, antidepressants, anticancer agents, and more. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This comprehensive review covers various molecular designs bearing the piperazine entity, furnishing a wide range of therapeutic profiles and advocating for further therapeutic investigations on the piperazine motif (Rathi, Syed, Shin, & Patel, 2016).

Antifungal and Antibacterial Activities

  • Antifungal Compounds from Piper Species: The review documents the chemical structures and antifungal activities of compounds isolated from Piper species. These compounds include various molecular structures, some of which may serve as leads for potential pharmaceutical or agricultural fungicide development. The review suggests potential applications of Piper derivatives, including compounds similar to the queried compound, in addressing fungal-related issues (Xu & Li, 2011).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could also be explored .

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZBOOYFIKNESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648576
Record name 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid

CAS RN

1044598-91-5
Record name 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting ethyl 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoate and sodium hydroxide at about 55° C. to about 75° C., and isolating or not isolating the 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoic acid; and

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Reactant of Route 2
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Reactant of Route 3
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Reactant of Route 4
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Reactant of Route 6
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid

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